molecular formula C15H12N2O3 B11968403 4'-Amino-3-nitrochalcone CAS No. 952578-25-5

4'-Amino-3-nitrochalcone

Cat. No.: B11968403
CAS No.: 952578-25-5
M. Wt: 268.27 g/mol
InChI Key: UPORNSJTCPUYNK-RUDMXATFSA-N
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Description

4’-Amino-3-nitrochalcone is a derivative of chalcone, an organic compound belonging to the flavonoid family. Chalcones are characterized by their α,β-unsaturated ketone structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. 4’-Amino-3-nitrochalcone is distinguished by the presence of an amino group at the 4’ position and a nitro group at the 3 position on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Amino-3-nitrochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl aldehyde and an aryl ketone in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an ethanol (EtOH) medium . The reaction proceeds under reflux conditions, and the product is usually purified by recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of chalcones, including 4’-Amino-3-nitrochalcone, can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of heterogeneous catalysts such as potassium carbonate (K2CO3) and basic alumina (Al2O3) can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4’-Amino-3-nitrochalcone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate (KMnO4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Reduction: H2/Pd-C, ethanol, room temperature.

    Oxidation: KMnO4, acidic medium, room temperature.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products:

  • Reduction of the nitro group yields 4’-Amino-3-aminochalcone.
  • Oxidation of the amino group yields 4’-Nitroso-3-nitrochalcone.
  • Nitration yields 4’-Amino-3,5-dinitrochalcone.

Mechanism of Action

The mechanism of action of 4’-Amino-3-nitrochalcone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4’-Amino-3-nitrochalcone can be compared with other chalcone derivatives:

    4’-Amino-3-chlorochalcone: Similar structure but with a chlorine atom instead of a nitro group, exhibiting different biological activities.

    4’-Amino-3-methoxychalcone: Contains a methoxy group, showing variations in its chemical reactivity and applications.

    4’-Amino-3-hydroxychalcone: The presence of a hydroxyl group enhances its antioxidant properties.

Properties

CAS No.

952578-25-5

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

(E)-1-(4-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H12N2O3/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(10-11)17(19)20/h1-10H,16H2/b9-4+

InChI Key

UPORNSJTCPUYNK-RUDMXATFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC=C(C=C2)N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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